molecular formula C20H12O B13346975 Benz[l]aceanthrylen-1(2H)-one

Benz[l]aceanthrylen-1(2H)-one

Cat. No.: B13346975
M. Wt: 268.3 g/mol
InChI Key: SIBORPGRNXOSIH-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Ketone Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a well-established class of compounds, and their ketone derivatives, known as polycyclic aromatic ketones (PAKs) or oxo-PAHs, represent an important subclass. nih.gov The introduction of a carbonyl group to a PAH framework significantly influences the molecule's electronic properties, reactivity, and potential applications. PAKs are found in environmental samples and are also synthesized in laboratories for various research purposes. nih.govacs.orgnih.gov

Benz[l]aceanthrylen-1(2H)-one fits within this context as a pentacyclic aromatic ketone. Its structure, comprising a fused system of benzene (B151609) and aceanthrylene (B1216281) rings, provides a unique electronic and steric environment. smolecule.com The chemistry of PAKs often revolves around the reactivity of the ketone group and the aromatic rings. Typical reactions include electrophilic aromatic substitution on the electron-rich rings and reduction of the ketone to an alcohol, which can then be used for further functionalization. The foundational strategies for synthesizing PAKs often rely on cycloaddition reactions and Friedel-Crafts acylation to introduce the carbonyl group and build the fused ring system.

Significance of the this compound Scaffold in Contemporary Organic Synthesis

The term "scaffold" in organic synthesis refers to a core molecular framework that can be systematically modified to create a library of related compounds. sigmaaldrich.com The this compound structure serves as a valuable scaffold for the synthesis of more complex polycyclic aromatic compounds. smolecule.com Its significance lies in its utility as a synthetic intermediate.

The primary role of this compound in contemporary organic synthesis is as a precursor to other complex organic molecules, including other polycyclic aromatic hydrocarbons. smolecule.com For instance, it is an intermediate in the production of Benz[l]aceanthrylene, a compound studied for its mutagenic properties. The reactivity of the ketone and the aromatic system allows for the introduction of various functional groups, leading to the generation of novel derivatives with potentially interesting optical, electronic, or biological properties. The rigid, planar nature of the fused ring system also makes it an interesting candidate for applications in materials science, where such structures can influence properties like fluorescence and charge transport. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₁₂O
Molecular Weight 268.31 g/mol
CAS Number 85319-78-4
Appearance Likely a solid at room temperature (typical for PAKs)
Solubility Expected to be soluble in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaen-19-one

InChI

InChI=1S/C20H12O/c21-17-11-14-6-3-5-13-10-15-9-8-12-4-1-2-7-16(12)19(15)20(17)18(13)14/h1-10H,11H2

InChI Key

SIBORPGRNXOSIH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=CC4=C(C5=CC=CC=C5C=C4)C(=C23)C1=O

Origin of Product

United States

Synthetic Methodologies for Benz L Aceanthrylen 1 2h One and Its Derivatives

Strategic Approaches to Polycyclic Aromatic Ketone Synthesis

The construction of the Benz[l]aceanthrylen-1(2H)-one framework relies on established and cutting-edge methods in polycyclic aromatic hydrocarbon (PAH) synthesis. These strategies are designed to efficiently build the complex, multi-ringed architecture characteristic of this class of compounds.

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems, offering a convergent approach to complex molecular architectures. nih.gov These reactions, particularly the Diels-Alder [4+2] cycloaddition, are fundamental in forming six-membered rings, which are prevalent in PAHs. The strategy typically involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) derivative, which can then be aromatized to furnish a new benzene (B151609) ring.

In the context of synthesizing PAKs, a dienone can react with a suitable dienophile, such as a substituted alkyne, in a one-pot sequence involving a Diels-Alder reaction followed by isomerization and aromatization. nih.gov For instance, dienones derived from the condensation of cyclic enones and aromatic aldehydes can undergo cycloaddition with reagents like diethyl acetylenedicarboxylate (B1228247) (DEAD). nih.gov This sequence effectively annulates a new aromatic ring onto the existing framework, incorporating substituents from the dienophile. The versatility of this approach allows for the introduction of various functional groups, which can be crucial for synthesizing specific derivatives of this compound.

Higher-order cycloadditions, which involve more than six π-electrons, represent an emerging field for constructing complex PAHs and polycyclic heteroaromatic compounds. nih.gov Photo-induced cycloadditions, such as the [2+2] cycloaddition of carbonyl groups with alkenes or alkynes (Paterno-Büchi reaction), provide pathways to form four-membered oxetane (B1205548) rings, which can serve as intermediates for further transformations. mdpi.com

Cycloaddition Strategy Reactants Key Transformation Product Type
Diels-Alder/Aromatization nih.govDienone + Alkyne[4+2] cycloaddition followed by oxidative aromatizationPolysubstituted dihydronaphthalene derivatives
[2+2] Photocycloaddition mdpi.comα-Diketone + OlefinFormation of keto oxetanesFused heterocyclic intermediates
Higher-Order Cycloaddition nih.govπ-systems > 6 electronsOrganocatalyzed cycloadditionPolycyclic aromatic compounds

Direct C−H activation and functionalization have become indispensable strategies in modern organic synthesis, enabling the construction of complex molecules with high atom economy. rsc.org C−H activation-based annulation provides a direct route to fused ring systems by forming C-C bonds from otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govnih.gov

Palladium-catalyzed C−H annulation is a particularly compelling strategy for building complex ring systems. acs.org In the synthesis of polycyclic ketones, the ketone's carbonyl group can act as an effective directing group. rsc.org This directs the metal catalyst to a specific ortho C-H bond of an aromatic ring. The resulting metallacyclic intermediate can then react with a coupling partner, such as an alkyne or an alkene, to forge a new ring. For example, a tandem process can be triggered where an initial ortho-arylation is followed by a second ketone-directed C-H activation to form a new fused ring, yielding phenanthrone products which are structurally related to the core of this compound. rsc.org This deconstructive approach allows for the streamlined assembly of complex polycyclic structures from simple linear ketone precursors. nih.gov

Catalyst System Directing Group Coupling Partner Annulation Product
Palladium(II) acs.orgO-methyl oximeTethered alkyl C-HIndanes, Dihydrobenzofurans
Iridium(III) nih.govKetone (via pre-aromatic intermediate)Tethered areneArene-fused scaffolds
Palladium(II) rsc.orgKetone/EnolateAryl IodidePhenanthrones

Cyclopentannulation, the formation of a five-membered ring fused to an existing molecular framework, is a key strategic element for the synthesis of the ace-anthrylene core of this compound. Palladium-catalyzed [3+2] cyclocondensation reactions have proven to be a highly effective method for creating cyclopentafused PAHs. nih.govacs.org

This strategy typically involves the reaction of a sterically hindered internal alkyne with a brominated polycyclic aromatic compound. nih.govacs.orgnih.gov The palladium catalyst facilitates the annulation process, leading to the formation of a new five-membered ring in excellent yields. The resulting contorted PAH structures often exhibit high solubility in common organic solvents, which aids in their characterization and further functionalization. nih.gov The completion of the cyclopentannulation is often confirmed by the disappearance of the characteristic alkyne stretching vibration in FT-IR spectroscopy. nih.gov This method's versatility allows for the synthesis of a wide array of cyclopentafused PAHs by varying the brominated aromatic precursor. acs.orgacs.org

Reactant 1 Reactant 2 Catalyst Yield Range
1,2-bis(3,5-ditert-butylphenyl)ethyne nih.govacs.org9-bromoanthracenePalladium88-95%
1,2-bis(3,5-ditert-butylphenyl)ethyne nih.govacs.org1-bromopyrenePalladium88-95%
Diaryl acetylene (B1199291) synthons nih.gov9,10-dibromoanthracenePalladiumExcellent

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. azom.com Such cascade or tandem reactions are highly valuable for the assembly of complex polycyclic frameworks.

A notable example is a three-component, one-pot synthesis that combines an aldol (B89426) condensation, a Diels-Alder reaction, and an aromatization sequence to produce polysubstituted dihydronaphthalene derivatives. nih.gov This process efficiently assembles the target structure from simple, commercially available starting materials under mild conditions. Another powerful one-pot strategy for N-doped PAHs involves a Suzuki coupling followed by an intramolecular SNAr cascade reaction, demonstrating the potential for complex annulations in a single operation. rsc.org The development of such one-pot transformations, which can combine different reaction types like Claisen and retro-Claisen reactions, enhances the synthetic utility of common starting materials like aromatic ketones. azom.com These streamlined approaches are ideal for efficiently building the core structure of this compound and its derivatives.

One-Pot Strategy Key Reactions Starting Materials Product Class
Three-Component Synthesis nih.govAldol condensation, Diels-Alder, AromatizationCyclic enone, Aromatic aldehyde, AlkyneDihydronaphthalen-1(2H)-one derivatives
Cascade Reaction rsc.orgSuzuki coupling, Intramolecular SNArHalogenated aniline, Boronic acid derivativeN-doped Polycyclic Aromatic Hydrocarbons
Ring Expansion/Cyclization acs.orgPt(II)-catalyzed ring expansion, 6-endo cyclizationDi(1-en-3-ynyl)thiophene precursorsThiopyran-fused Polycyclic Aromatic Hydrocarbons

Precursor Design and Intermediate Generation in this compound Synthesis

The successful synthesis of this compound is critically dependent on the rational design of precursor molecules and the controlled generation of highly reactive intermediates. These intermediates serve as powerful synthons for constructing complex, benzo-fused ring systems.

Strained cyclic intermediates, particularly arynes, are highly reactive species that have been exploited for decades in the synthesis of 1,2-disubstituted benzene derivatives and benzo-fused carbocycles and heterocycles. wiley-vch.de An aryne, or dehydrobenzene, contains a formal triple bond within an aromatic ring, rendering it an exceptionally reactive electrophile and dienophile. manchester.ac.uk

The generation of arynes can be achieved under mild conditions from stable, readily available precursors. A common method involves the fluoride-induced elimination of 2-(trimethylsilyl)aryl triflates. wiley-vch.de Another classic route is the thermal decomposition of benzenediazonium-2-carboxylate, generated from anthranilic acid. wiley-vch.de Once generated, the aryne can undergo a variety of transformations, including cycloadditions, nucleophilic additions, and insertion reactions. core.ac.uk In the context of synthesizing this compound, an aryne intermediate could be trapped by a suitable diene in a Diels-Alder reaction to rapidly construct a new annulated benzene ring. scispace.com The ability to generate multiple aryne equivalents on the same benzene ring (benzdiyne or benztriyne) further expands the utility of this chemistry for creating multifunctionalized polycyclic aromatic frameworks. researchgate.net

Aryne Precursor Generation Method Key Byproducts
2-(Trimethylsilyl)aryl triflates wiley-vch.deFluoride-induced eliminationSilyl fluoride, Triflate anion
Anthranilic acid derivatives wiley-vch.deDiazotization and thermal decompositionNitrogen (N₂), Carbon dioxide (CO₂)
Phthalic anhydride (B1165640) scispace.comNot specifiedNot specified

Stereoselective Synthesis of this compound Derivatives

While specific examples of the stereoselective synthesis of this compound derivatives are not extensively documented, the principles of asymmetric synthesis developed for other polycyclic aromatic hydrocarbons can be applied. The introduction of chirality into the this compound scaffold can be envisioned through several key strategies, primarily focusing on the creation of chiral centers or the control of axial and planar chirality.

Chiral polycyclic aromatic hydrocarbons are of growing interest due to their unique chiroptical properties and potential applications in chiral recognition and organic electronics. acs.orgnih.gov Methodologies for the enantioselective synthesis of axially chiral PAHs, for instance, have been developed and could be adapted. acs.orgnih.gov

Key Approaches to Stereoselectivity:

Catalytic Enantioselective Reactions: The use of chiral catalysts to control the formation of stereocenters is a cornerstone of modern organic synthesis. For derivatives of this compound, a hypothetical enantioselective reduction of the ketone functionality could provide access to chiral alcohols. Similarly, enantioselective alkylation or arylation at a suitable position on the polycyclic core could be achieved using a chiral catalyst.

Chirality Transfer: Another approach involves the transfer of chirality from a chiral starting material or auxiliary. For instance, a synthetic route could commence with a chiral building block that already contains the desired stereocenter, which is then elaborated to form the final this compound derivative.

Resolution of Racemates: In cases where a stereoselective synthesis is not feasible, the resolution of a racemic mixture of a chiral derivative can be employed. This can be achieved through techniques such as chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent.

The following table outlines potential stereoselective transformations applicable to the synthesis of chiral this compound derivatives, based on established methods for other PAHs.

TransformationReagent/CatalystPotential Chiral Product
Asymmetric ReductionChiral Borane Reagents (e.g., CBS catalyst)Chiral Benz[l]aceanthrylen-1(2H)-ol
Enantioselective AlkylationChiral Phase-Transfer CatalystAlkylated this compound with a quaternary stereocenter
Diastereoselective CyclizationChiral AuxiliaryDiastereomerically enriched this compound derivative

These approaches, while speculative for this specific compound, are based on well-established principles in asymmetric synthesis and provide a roadmap for future research in this area.

Building Block Strategies for Complex this compound Architectures

The construction of complex molecular architectures based on the this compound core can be efficiently achieved through modular or building block strategies. These approaches involve the synthesis of key fragments that are then coupled together in a convergent manner to assemble the final, complex molecule. This methodology offers significant advantages in terms of flexibility and efficiency, allowing for the rapid generation of a library of derivatives with diverse functionalities.

A modular synthetic strategy allows for the systematic modification of different parts of the target molecule by simply changing the corresponding building block. For instance, a convergent synthesis could involve the preparation of a functionalized aceanthrylene (B1216281) core and a separate aromatic fragment, which are then joined in a late-stage coupling reaction.

Potential Building Block Strategies:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, are powerful tools for the construction of C-C bonds. A building block approach could utilize these reactions to couple a halogenated this compound precursor with a variety of boronic acids, organostannanes, or alkenes.

Annulation Strategies: The construction of the polycyclic ring system itself can be viewed as a building block approach. For example, a Diels-Alder reaction between a suitably substituted diene and dienophile could form a key part of the carbocyclic framework.

Cascade Reactions: A cascade reaction sequence, where multiple bond-forming events occur in a single operation, can be a highly efficient method for assembling complex structures from simpler building blocks.

The table below illustrates a hypothetical building block approach for the synthesis of a substituted this compound derivative.

Building Block 1Building Block 2Coupling ReactionResulting Structure
Halogenated this compoundArylboronic AcidSuzuki CouplingAryl-substituted this compound
Naphthyl Derivative with a DienophileSubstituted DieneDiels-Alder CycloadditionPrecursor to the this compound core

Such modular strategies are instrumental in the development of novel materials and bioactive compounds based on the this compound scaffold.

Biomimetic Synthesis of Related Structural Motifs

Biomimetic synthesis is a field of organic chemistry that draws inspiration from the synthetic strategies employed by nature to construct complex molecules. Natural products often feature intricate and stereochemically rich structures, and understanding their biosynthetic pathways can provide valuable insights for the development of novel synthetic methods.

While this compound is not a known natural product, the synthesis of its core aromatic structure can be conceptually linked to the biosynthesis of aromatic polyketides. nih.gov Polyketides are a large class of natural products synthesized by polyketide synthases (PKSs) through the sequential condensation of simple carboxylic acid units. nih.gov The resulting poly-β-keto chains can then undergo intramolecular cyclization and aromatization reactions to form a diverse array of aromatic compounds.

A Biomimetic Approach Inspired by Polyketide Biosynthesis:

A hypothetical biomimetic synthesis of a precursor to the this compound core could involve the laboratory-based cyclization of a linear polyketone. This approach would mimic the key bond-forming events that occur in the biosynthesis of aromatic natural products.

Polyketone Precursor: The synthesis would begin with the preparation of a linear polyketone chain designed to have the appropriate substitution pattern to favor cyclization to the desired aromatic core.

Biomimetic Cyclization: The key step would be the cyclization of this precursor under conditions that mimic the enzymatic environment, such as acid or base catalysis, to induce the intramolecular aldol-type reactions and subsequent dehydrations that lead to the aromatic system.

The following table outlines a conceptual biomimetic synthesis based on polyketide cyclization principles.

PrecursorKey TransformationIntermediate
Linear Poly-β-ketoesterBase-catalyzed intramolecular aldol condensations and dehydrationPolycyclic aromatic ketone

This biomimetic approach, while challenging to implement in the laboratory, offers a conceptually elegant and potentially powerful strategy for the synthesis of complex aromatic structures related to this compound.

Reaction Chemistry and Mechanistic Investigations of Benz L Aceanthrylen 1 2h One Systems

Fundamental Reactivity Patterns of Ketone Functionality within Polycyclic Aromatic Frameworks

The ketone functionality embedded within the large, electron-rich framework of Benz[l]aceanthrylen-1(2H)-one displays reactivity that is modulated by its structural context. The inherent polarity of the carbonyl group (C=O) renders the carbon atom electrophilic. However, this electrophilicity is tempered by the electron-donating resonance effects of the fused aromatic rings. This delocalization of electrons across the π-system reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack compared to simpler aliphatic or acyclic aromatic ketones.

Furthermore, the rigid and planar nature of the polycyclic structure imposes significant steric hindrance around the carbonyl group. This steric shielding can impede the approach of nucleophiles and other reactants, thereby influencing reaction rates and pathways. Any chemical transformation must also contend with the energetic cost of disrupting the aromaticity of the system. Reactions that maintain or extend the aromatic stabilization are generally favored.

Rearrangement Reactions Involving this compound

Skeletal rearrangements are plausible transformations for this compound under specific conditions, although no such reactions have been explicitly documented for this molecule. The initiation of these rearrangements would likely involve the carbonyl group.

The initial step for many skeletal rearrangements is the nucleophilic attack on the carbonyl carbon. Reactions analogous to well-known named rearrangements can be postulated. For instance, a process similar to the benzilic acid rearrangement could occur upon treatment with a strong base. wiley-vch.de This would involve the migration of one of the adjacent aryl groups, leading to a ring contraction and the formation of a carboxylate salt upon workup. Similarly, under acidic conditions, and following the formation of a suitable diol precursor, a pinacol-type rearrangement could be initiated, driven by the formation of a resonance-stabilized carbocation within the polycyclic system. libretexts.org

Intramolecular redox processes could potentially be induced photochemically or through chemical means. For example, upon photoexcitation, the carbonyl group could abstract a hydrogen atom from a proximate position within the polycyclic framework, leading to a biradical intermediate that could undergo subsequent cyclization or other transformations. While not directly an intramolecular redox reaction, a Wolff rearrangement could be envisioned from a synthetic derivative, such as an α-diazoketone of this compound, which would proceed through a ketene intermediate to yield a ring-contracted product.

Nucleophilic Substitution and Addition Mechanisms

Direct nucleophilic substitution at the carbonyl carbon of this compound is not a feasible pathway due to the absence of a suitable leaving group. The predominant reaction mechanism at the carbonyl center is nucleophilic addition. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol.

The facility of this addition is dependent on both the nucleophilicity of the attacking species and the steric accessibility of the carbonyl group. Strong nucleophiles are generally required to overcome the electronically stabilized and sterically hindered nature of the ketone in this polycyclic aromatic system.

Table 1: Predicted Outcomes of Nucleophilic Addition to this compound (Illustrative)

NucleophileProduct TypeGeneral Mechanistic Pathway
Organometallic Reagents (e.g., Grignard, Organolithium)Tertiary AlcoholIrreversible 1,2-nucleophilic addition
Hydride Reagents (e.g., NaBH₄, LiAlH₄)Secondary Alcohol1,2-Hydride addition
Cyanide (e.g., HCN/KCN)CyanohydrinReversible 1,2-nucleophilic addition
Amines and Derivatives (e.g., Hydroxylamine)Imines/OximesNucleophilic addition followed by elimination of water

Photochemical Transformations of this compound

The extended chromophore of this compound suggests it will be photochemically active. Upon absorption of ultraviolet radiation, the molecule can be promoted to an excited electronic state (singlet or triplet), from which it can undergo a variety of transformations characteristic of aromatic ketones.

One potential pathway is a Norrish Type I cleavage, which involves the homolytic scission of a carbon-carbon bond adjacent to the carbonyl group. This would generate a biradical intermediate that could subsequently decarbonylate (lose CO) or undergo intramolecular recombination to form new ring structures. The specific pathway would be influenced by the stability of the resulting radical centers. Given the fused ring structure, such a cleavage could lead to complex rearranged products.

Electrochemical Behavior and Redox Reactions of this compound

The electrochemical properties of this compound are expected to be characterized by both the reduction of the ketone and the redox activity of the large aromatic system.

Reduction: The ketone group can be reduced electrochemically. This typically proceeds via a one-electron transfer to form a radical anion, which is stabilized by delocalization over the entire π-system. This radical anion can then accept a second electron to form a dianion or undergo dimerization. The potential at which this reduction occurs is a measure of the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule.

Oxidation: The electron-rich polycyclic aromatic framework can undergo oxidation to form a radical cation. The stability of this species would be considerable due to the extensive delocalization of the positive charge.

Table 2: Predicted Electrochemical Behavior of this compound (Illustrative)

Electrochemical ProcessKey IntermediateInfluencing Factors
Cathodic ReductionRadical Anion (stabilized by the aromatic system)Solvent, supporting electrolyte, presence of proton donors
Anodic OxidationRadical Cation (stabilized by the aromatic system)Solvent, supporting electrolyte

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

No kinetic or spectroscopic data for this compound has been found in the reviewed literature.

Structure-Reactivity Relationships in this compound Systems

No studies on the structure-reactivity relationships of this compound systems have been identified.

Spectroscopic and Crystallographic Elucidation of Benz L Aceanthrylen 1 2h One Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ipb.pt For a complex, fused-ring system like Benz[l]aceanthrylen-1(2H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. uci.educonicet.gov.ar

One-dimensional NMR spectra provide fundamental information about the types and numbers of chemically distinct protons and carbons in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex, particularly in the aromatic region. The structure contains 12 protons. The two protons on the saturated carbon (C2) of the five-membered ring are aliphatic and would appear as a singlet in the upfield region (typically 2.5-3.5 ppm), assuming no adjacent protons for coupling. The remaining ten protons are attached to the aromatic rings and would produce a series of overlapping multiplets in the downfield region (typically 7.0-9.0 ppm). The precise chemical shifts and coupling patterns depend on the electronic environment and proximity to the carbonyl group and other rings. modgraph.co.ukresearchgate.net

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. pressbooks.pubstudymind.co.uk this compound has 20 carbon atoms. Due to molecular symmetry, some carbons may be chemically equivalent, but a large number of distinct signals is expected. A key diagnostic signal is the resonance for the carbonyl carbon (C1), which would appear far downfield (typically in the range of 190-210 ppm) due to the strong deshielding effect of the oxygen atom. cdnsciencepub.com The sp³-hybridized C2 carbon would resonate in the aliphatic region (around 30-50 ppm), while the numerous sp²-hybridized aromatic carbons would generate a cluster of signals between 110-150 ppm. pressbooks.pubcdnsciencepub.com

Table 1: Hypothetical 1D NMR Data for this compound
Technique Expected Features
¹H NMR ~2.5-3.5 ppm: 1 signal, singlet, integrating to 2H (CH₂ group at C2).
~7.0-9.0 ppm: Multiple signals, complex multiplets, integrating to 10H (aromatic protons).
¹³C NMR ~30-50 ppm: 1 signal (aliphatic CH₂ at C2).
~110-150 ppm: Multiple signals (aromatic CH and quaternary carbons).
~190-210 ppm: 1 signal (carbonyl carbon at C1).

Note: This table presents expected chemical shift ranges. Actual values require experimental measurement.

Two-dimensional NMR experiments resolve the ambiguities present in 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uci.edu In the spectrum of this compound, COSY would be invaluable for tracing the connectivity of protons within individual aromatic rings, helping to piece together the spin systems of the fused polycyclic structure. researchgate.netnih.gov It would show no cross-peaks for the isolated singlet of the CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. acs.orgpitt.edu This allows for the definitive assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃). For this molecule, it would link the aliphatic proton signal to the C2 carbon signal and each aromatic proton signal to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying the complete carbon skeleton by revealing correlations between protons and carbons that are two, three, and sometimes four bonds apart. ipb.ptnih.gov This is the primary method for assigning quaternary (non-protonated) carbons and for connecting different structural fragments. Key correlations would include those from the protons on C2 to the carbonyl carbon (C1) and to adjacent quaternary carbons in the fused ring system, confirming the placement of the five-membered ring within the larger aromatic framework. researchgate.nettandfonline.com

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. cas.cz this compound, as a polycyclic aromatic ketone, could be analyzed by GC-MS, where it would first be separated from other components in a mixture before entering the mass spectrometer. nih.govacs.org The resulting mass spectrum provides both the molecular weight and a characteristic fragmentation pattern, which serves as a chemical fingerprint for identification.

LC-MS is an alternative hyphenated technique that couples high-performance liquid chromatography with mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. thermofisher.comnih.gov For analyzing metabolites of this compound from biological samples or for analyzing the compound itself without requiring high temperatures, LC-MS would be the method of choice. nih.govscc-ccn.ca Different column chemistries in LC can be employed to achieve optimal separation before the analyte is introduced into the mass spectrometer for detection. thermofisher.com

The choice of ionization technique is critical as it determines the nature of the resulting mass spectrum.

Electron Ionization (EI): Commonly used in GC-MS, EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This process typically imparts enough energy to cause extensive and reproducible fragmentation. whitman.edu For this compound (Molecular Weight: 268.31 g/mol ), the EI mass spectrum would show a molecular ion peak (M⁺˙) at m/z 268. A characteristic and prominent fragmentation pathway for aromatic ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would result in a significant fragment ion at m/z 240. whitman.edumiamioh.edu

Electrospray Ionization (ESI): Typically coupled with LC, ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal excess energy. thermofisher.com This method generally produces the protonated molecule [M+H]⁺ (at m/z 269) or other adducts (e.g., [M+Na]⁺) with very little to no fragmentation. acs.orgnih.gov ESI is therefore ideal for unequivocally determining the molecular weight of the parent compound. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound under Electron Ionization (EI)
m/z Value Proposed Ion Formula Notes
268[C₂₀H₁₂O]⁺˙Molecular Ion (M⁺˙)Represents the intact molecule.
240[C₁₉H₁₂]⁺˙[M-CO]⁺˙Result of the characteristic loss of a neutral carbon monoxide molecule from the ketone.
239[C₁₉H₁₁]⁺[M-CO-H]⁺Loss of a hydrogen atom from the m/z 240 fragment.
120[C₉.₅H₆]²⁺ or [C₁₉H₁₂]²⁺Doubly charged ionAromatic systems can often form stable doubly charged ions, appearing at half the mass.

Note: This table presents predicted fragmentation patterns. Actual fragmentation can be more complex.

Vibrational Spectroscopy (Infrared, IR) and Electronic Absorption Spectroscopy (UV-Vis) for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies are foundational tools for characterizing polycyclic aromatic ketones (PAKs). Infrared (IR) spectroscopy probes the vibrational modes of a molecule, allowing for the identification of specific functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system. oup.commsu.edu

In the context of this compound, the IR spectrum is expected to exhibit characteristic absorption bands. The most prominent would be a strong absorption corresponding to the carbonyl (C=O) group stretching vibration, typically found in the 1650-1700 cm⁻¹ region for conjugated ketones. The aromatic core of the molecule would give rise to several other signals, including aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range, the exact positions of which can help distinguish between isomers. oup.com

Electronic absorption (UV-Vis) spectroscopy of polycyclic aromatic compounds reveals transitions of electrons in π-orbitals. msu.edu For a PAK like this compound, two main types of electronic transitions are expected: high-intensity π → π* transitions associated with the extensive aromatic system and lower-intensity, forbidden n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. nii.ac.jplibretexts.org The π → π* transitions typically appear as strong, structured bands in the UV region, while the n → π* transition usually manifests as a weaker, broad band at a longer wavelength, often extending into the visible region. msu.edu The specific absorption maxima (λmax) are unique to the compound's specific conjugated system. researchgate.net

Table 1: Typical Spectroscopic Data for Polycyclic Aromatic Ketones This table presents characteristic ranges and is not based on experimental data for this compound.

Spectroscopic Technique Feature Typical Wavenumber/Wavelength Assignment
Infrared (IR) C=O Stretch 1650 - 1700 cm⁻¹ Carbonyl group of a conjugated ketone
Infrared (IR) Aromatic C-H Stretch 3000 - 3100 cm⁻¹ C-H bonds on the aromatic rings
Infrared (IR) Aromatic C=C Stretch 1400 - 1600 cm⁻¹ Carbon-carbon bonds within the aromatic rings
UV-Vis π → π* Transition 200 - 400 nm Electronic transition in the conjugated π system

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. libretexts.org It provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the molecular structure and understanding intermolecular interactions in the crystal lattice. nih.gov

For a molecule like this compound, obtaining a suitable single crystal is the first and often most challenging step. libretexts.org Once a crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. nih.gov The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots. umass.edu

The positions and intensities of these diffraction spots are used to determine the unit cell parameters—the dimensions of the repeating unit that forms the crystal—and the crystal's space group, which describes its symmetry. nih.govresearchgate.net This information allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined. nih.gov The resulting structural model is then refined to achieve the best possible fit with the experimental data, yielding precise atomic coordinates, bond lengths, and angles. researchgate.net This analysis provides an unambiguous confirmation of the connectivity and conformation of the molecule, distinguishing it from any potential isomers. oup.com

Table 2: Illustrative Crystallographic Data from a Single-Crystal X-ray Analysis This table is a representative example of data obtained from an X-ray crystallography experiment and is not specific to this compound.

Parameter Value
Chemical Formula C₂₀H₁₂O
Molecular Weight 268.31 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.531
b (Å) 12.145
c (Å) 13.552
β (°) 98.75
Volume (ų) 1386.4
Z 4

The primary challenge in X-ray crystallography after data collection is solving the "phase problem." While the intensities of the diffracted spots are measured, their phase information is lost, yet it is essential for calculating the electron density map. nih.gov For novel small molecules like this compound, direct methods are typically employed. These are computational, statistical methods that use relationships between the structure factors to directly predict the phases.

In more complex cases or for larger molecules, other phasing methods exist. Molecular replacement is used when the structure of a similar, known molecule is available. nih.gov The known structure is computationally placed and oriented within the new unit cell to generate initial phase estimates. Another classical technique is isomorphous replacement, which involves introducing heavy atoms into the crystal structure without changing the crystal form. The significant scattering from the heavy atoms helps to determine the phases. nih.gov Advanced techniques can also involve the use of synchrotron radiation, which provides a highly intense and tunable X-ray source, enabling the study of very small or weakly diffracting crystals. libretexts.org

Integrated Spectroscopic Approaches for Comprehensive Structure Elucidation

While each analytical technique provides valuable data, a comprehensive and irrefutable structural elucidation of this compound is best achieved through an integrated approach. tandfonline.com Spectroscopy and crystallography are complementary, and their combined application provides a complete picture of the molecule's identity and properties.

The process typically begins with spectroscopic analysis. UV-Vis spectroscopy would confirm the presence of a large, conjugated electronic system, while IR spectroscopy would identify key functional groups, most notably the ketone's carbonyl group and the aromatic rings. oup.commsu.edu Mass spectrometry would confirm the molecular formula (C₂₀H₁₂O). However, these methods may not be sufficient to definitively distinguish between various possible isomers.

This is where single-crystal X-ray diffraction becomes indispensable. libretexts.org It provides the exact atomic arrangement, resolving any ambiguity regarding isomerism, bond connectivity, and the molecule's planarity or puckering in the solid state. The crystallographic data, in turn, can be used to better understand the spectroscopic results. For example, specific bond lengths and angles determined by crystallography can help explain the exact positions of IR absorption bands or the energy of electronic transitions observed in the UV-Vis spectrum. libretexts.org Therefore, the combination of spectroscopic and crystallographic data ensures a confident and complete structural assignment.

Computational and Theoretical Investigations of Benz L Aceanthrylen 1 2h One

Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a complex polycyclic aromatic ketone like Benz[l]aceanthrylen-1(2H)-one, methods such as Density Functional Theory (DFT) are particularly powerful. DFT methods, especially with hybrid functionals like B3LYP, are frequently used to provide a balance between computational cost and accuracy for large organic molecules. numberanalytics.com

These calculations would begin with geometry optimization to determine the most stable three-dimensional structure of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the total electronic energy, which is indicative of the molecule's thermodynamic stability, and the dipole moment, which reveals its polarity.

Furthermore, quantum chemical calculations are essential for predicting spectroscopic properties. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. nih.govresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption and the corresponding electronic transitions, such as those involving the frontier molecular orbitals. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and, specifically, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions with their environment. ualberta.caacs.org For this compound, MD simulations could be employed to understand its behavior in different solvents or its tendency to aggregate. bham.ac.ukacs.org

In a typical MD simulation, a force field (a set of parameters describing the potential energy of the system) is assigned to the atoms of the molecule and any surrounding solvent molecules. The system's trajectory is then propagated by solving Newton's equations of motion, allowing for the observation of molecular movement and intermolecular interactions on a nanosecond or microsecond timescale. acs.org

Such simulations can reveal how this compound molecules interact with each other via π–π stacking of the aromatic cores and dipole-dipole interactions from the ketone group. This is crucial for understanding its solubility and potential for self-assembly into larger structures. ualberta.caacs.org MD simulations are also invaluable for studying the interaction of the molecule with biological macromolecules, such as proteins or DNA, to hypothesize about potential mechanisms of action or toxicity.

Theoretical Analysis of Reaction Pathways and Transition States

Computational chemistry provides essential tools for exploring the mechanisms of chemical reactions, including identifying intermediates and the transition states that connect them. numberanalytics.com For this compound, theoretical analysis could be used to investigate its reactivity in various chemical transformations, such as oxidation, reduction, or electrophilic substitution. tandfonline.comsci-hub.se

Table 2: Illustrative Data for a Hypothetical Reaction Pathway Analysis

Reaction Step Reactant(s) Transition State Energy (kcal/mol) Product(s) Reaction Energy (kcal/mol)
Electrophilic attack at C-5 This compound + E⁺ 15.2 Sigma Complex -5.1

Note: Energies are relative to the reactants. E⁺ represents a generic electrophile.

Prediction of Reactivity and Selectivity through Computational Methods

Computational methods can predict not only if a reaction will occur but also where on the molecule it is most likely to happen (regioselectivity). For an unsymmetrical molecule like this compound, different carbon and hydrogen atoms will exhibit different reactivities.

Several computational tools are used to predict this selectivity. Analysis of the distribution of frontier molecular orbitals (HOMO and LUMO) is a common approach; electrophiles are predicted to attack regions where the HOMO is localized, while nucleophiles target regions of high LUMO density. nih.gov Another method involves calculating reactivity indices derived from conceptual DFT, such as Fukui functions or dual descriptors, which quantify the change in electron density at a specific atomic site upon gaining or losing an electron. acs.org These methods have been successfully applied to predict the reactive sites of various PAHs towards radical attacks. acs.org Machine learning models are also emerging as a powerful tool for rapidly predicting chemical reactivity based on learned patterns from large datasets of known reactions. cmu.edunih.gov

Molecular Orbital Theory Applications to this compound

Molecular Orbital (MO) theory provides a delocalized picture of electron distribution and bonding in molecules. acs.org It is particularly useful for describing the extensive π-conjugated systems found in PAHs like this compound. According to MO theory, atomic orbitals combine to form a set of molecular orbitals that extend over the entire molecule. uomustansiriyah.edu.iq

The application of MO theory helps explain the electronic properties and aromaticity of the compound. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov A smaller gap generally implies higher reactivity.

Advanced Analytical Techniques for Trace Analysis and Characterization of Benz L Aceanthrylen 1 2h One

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental to the separation and quantification of Benz[l]aceanthrylen-1(2H)-one from complex environmental and biological matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal in its analysis, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

HPLC is a powerful technique for the analysis of less volatile and more polar O-PAHs, a category that includes this compound. diva-portal.org The separation is typically achieved on specialized PAH columns, which are designed to resolve complex isomeric mixtures.

Normal-phase liquid chromatography (NPLC) on an aminopropyl (NH₂) stationary phase has been shown to separate PAHs based on the total number of aromatic carbons. nih.gov Reversed-phase HPLC (RP-HPLC) using C18 columns is also commonly employed, offering excellent separation for a wide range of PAHs and their derivatives. chromatographyonline.com

A variety of detectors can be coupled with HPLC for the detection and quantification of O-PAHs. UV-Vis detectors are commonly used, though fluorescence detectors can offer higher sensitivity and selectivity for certain compounds. nih.gov

Table 1: Typical HPLC Parameters for O-PAH Analysis

Parameter Setting
Column Aminopropyl (NH₂) or C18 stationary phase
Mobile Phase Acetonitrile/water or hexane/methyl tert-butyl ether gradients
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis or Fluorescence Detector

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) coupled with Various Detectors

Gas chromatography is a high-resolution separation technique well-suited for the analysis of volatile and semi-volatile organic compounds. While some more polar O-PAHs may require derivatization to improve their volatility and thermal stability for GC analysis, many can be analyzed directly. chromatographyonline.com The choice of the capillary column is critical, with 5% phenyl methylpolysiloxane phases being common for PAH analysis. nih.gov

Flame ionization detectors (FID) are widely used for their robustness and linear response to hydrocarbons. For enhanced selectivity, an electron capture detector (ECD) can be employed, which is particularly sensitive to compounds with electronegative functional groups.

Table 2: Typical GC Parameters for O-PAH Analysis

Parameter Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Inlet Temperature 280 - 300 °C
Temperature Program Initial temp 60-80°C, ramp to 300-320°C

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated Techniques for Comprehensive Profiling (e.g., GC-MS, LC-MS)

To achieve the high sensitivity and selectivity required for trace analysis, chromatographic systems are often coupled with mass spectrometry (MS). These hyphenated techniques provide both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer, enabling confident identification of target analytes.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of PAHs and their derivatives. tandfonline.comresearchgate.net Electron ionization (EI) is a common ionization method, producing characteristic fragmentation patterns that can be used for structural elucidation and library matching.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative, particularly for O-PAHs that are not amenable to GC analysis without derivatization. diva-portal.orgnih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used in LC-MS for the analysis of O-PAHs. diva-portal.org Studies have shown that APCI may offer improved performance for the analysis of some O-PAHs compared to ESI. diva-portal.org Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions. nih.gov

Advanced Purification Methodologies for this compound

Prior to instrumental analysis, samples containing trace levels of this compound often require extensive purification and preconcentration to remove interfering matrix components.

Liquid-Liquid Extraction (LLE) is a conventional method used to extract PAHs and O-PAHs from aqueous samples into an immiscible organic solvent, such as dichloromethane (B109758) or hexane. tandfonline.commdpi.com The efficiency of LLE can be influenced by the pH of the aqueous phase, especially for ionizable O-PAHs. cranfield.ac.uk

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique for sample cleanup and concentration. diva-portal.orgchromatographyonline.com Various sorbents can be used, including C18 and polymeric phases like Oasis HLB, to retain the analytes of interest while allowing interfering substances to pass through. diva-portal.org The choice of sorbent and elution solvents is critical for achieving good recoveries of the target compounds. chromatographyonline.com For instance, silica-based SPE cartridges can be used to fractionate extracts, separating PAHs from the more polar O-PAHs. nih.gov

For ketones, specific extraction protocols have been developed. One such method involves the use of a bisulfite addition reaction to form a charged adduct that can be separated into an aqueous layer. nih.gov This reaction is reversible, allowing for the re-isolation of the ketone after separation. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dichloromethane
Hexane
Methyl tert-butyl ether

Role and Applications of Benz L Aceanthrylen 1 2h One in Materials Science and Organic Synthesis

Benz[l]aceanthrylen-1(2H)-one as a Key Intermediate in Complex Organic Synthesis

This compound serves as a crucial precursor in the synthesis of a variety of complex organic molecules, particularly other polycyclic aromatic hydrocarbons (PAHs). smolecule.com Its chemical reactivity, which includes electrophilic aromatic substitution, reduction of the ketone group, and oxidation reactions, allows for diverse functionalization and the construction of larger, more intricate molecular architectures. smolecule.com

A significant application of this compound is in the synthesis of benz[j]aceanthrylene, a cyclopenta-fused PAH. smolecule.comnih.gov This transformation highlights the utility of the ketone functionality as a handle for further chemical manipulation. The synthesis of such complex PAHs is of interest for fundamental chemical research and for the investigation of the properties and biological activities of these intricate structures. nih.gov

The general reactivity of this compound is summarized in the table below:

Reaction TypeReagents/ConditionsProduct Type
Electrophilic Aromatic SubstitutionElectrophiles (e.g., halogens, acyl groups)Substituted this compound derivatives
ReductionReducing agents (e.g., NaBH4, LiAlH4)Alcohols or other reduced derivatives
OxidationOxidizing agentsMore complex structures or different functional groups

Development of Novel Organic Functional Materials Utilizing this compound Scaffolds

The distinct electronic characteristics of this compound make it an attractive scaffold for the creation of novel organic functional materials. smolecule.com The presence of the electron-withdrawing carbonyl group in conjunction with the extended π-system of the polycyclic aromatic core imparts significant electron-accepting (n-type) character to the molecule. This property is highly desirable for applications in organic electronics. smolecule.com

Applications in Organic Optoelectronics Research

The inherent electronic properties of the this compound framework suggest its potential for use in various organic optoelectronic devices. Its electron-deficient nature makes it a candidate for use as an n-type semiconductor in organic field-effect transistors (OFETs) or as an electron-accepting component in organic photovoltaic (OPV) cells. While specific device performance data for materials directly incorporating the this compound core is still an emerging area of research, the fundamental properties of the molecule are promising for such applications.

Building Blocks for Advanced Conjugated Systems and Polymers

The structure of this compound allows it to be utilized as a monomeric unit in the synthesis of advanced conjugated systems and polymers. By functionalizing the aromatic backbone, it can be incorporated into polymer chains, creating materials with tailored electronic and photophysical properties. The electron-accepting nature of the this compound unit can be combined with electron-donating monomers to form donor-acceptor copolymers. Such materials are of great interest for applications in organic solar cells and light-emitting diodes due to their tunable band gaps and charge transport properties.

Exploration of Structure-Property Relationships in Derived Materials

The investigation of structure-property relationships is crucial for the rational design of new materials with optimized performance. For derivatives of this compound, this involves synthesizing a series of analogues with systematic variations in their chemical structure and characterizing their resulting electronic and photophysical properties.

Key structural modifications can include:

Substitution on the aromatic rings: Introducing electron-donating or electron-withdrawing groups at different positions on the polycyclic core can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its optical absorption and emission characteristics, as well as its charge transport properties.

Modification of the ketone group: The carbonyl functional group can be converted to other functionalities, such as imines or thioketones, to modulate the electronic properties and intermolecular interactions of the resulting materials.

Extension of the π-conjugated system: Fusing additional aromatic rings to the this compound core can lead to materials with smaller band gaps, enabling absorption and emission at longer wavelengths.

By systematically studying these and other structural modifications, a deeper understanding of the relationship between the molecular architecture and the macroscopic properties of the resulting materials can be achieved. This knowledge is essential for the future design of high-performance organic electronic materials based on the this compound scaffold.

Environmental Fate and Transformation Processes of Benz L Aceanthrylen 1 2h One

Formation Pathways of Benz[l]aceanthrylen-1(2H)-one in Environmental Matrices

Direct evidence for the specific formation pathways of this compound in the environment is limited. However, the presence of related aceanthrylene (B1216281) and acephenanthrylene (B1206934) compounds in atmospheric aerosols suggests that incomplete combustion processes are a primary source of the parent PAH structures. It is plausible that this compound can be formed through two principal routes: as a direct emission from combustion sources or through the subsequent transformation of a parent PAH, Benz[l]aceanthrylene, in the environment.

Primary Formation: CP-PAHs are recognized as recurring effluents from the incomplete combustion of organic materials. The high temperatures and complex chemical reactions within combustion processes can lead to the formation of a wide array of PAHs and their derivatives, including those with five-membered rings like this compound.

Secondary Formation: Once released into the environment, parent PAHs can undergo various transformation processes. The formation of ketones such as this compound can occur through the oxidation of the corresponding parent PAH, Benz[l]aceanthrylene. This oxidation can be initiated by atmospheric photochemistry, involving reactions with hydroxyl radicals (•OH) and other atmospheric oxidants.

Photodegradation Studies of this compound under Environmental Conditions

PAHs are known to undergo direct photolysis, where the absorption of solar radiation leads to their degradation. The rate and efficiency of this process are dependent on the compound's molecular structure, the intensity of solar radiation, and the environmental medium (e.g., water, soil, adsorbed to particulate matter). The presence of a ketone functional group in this compound may influence its photochemistry compared to the parent PAH. Oxygenated PAHs can exhibit different light absorption properties and photochemical reactivities. For instance, studies on other oxygenated PAHs have shown that they can undergo photodegradation, sometimes at rates faster than their parent compounds, leading to a variety of degradation products, including dicarboxylic acids and anhydrides.

Indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), is another important degradation pathway for PAHs in the environment. The susceptibility of this compound to these indirect photolytic processes would depend on its reaction rate constants with these species.

Table 1: Inferred Photodegradation Characteristics of this compound

ParameterInferred CharacteristicBasis of Inference
Mechanism Direct and Indirect PhotolysisGeneral behavior of PAHs and oxygenated PAHs.
Key Reactants Photons (UV-A and UV-B), •OH, ¹O₂Known reactive species in environmental photochemistry.
Potential Products Ring-cleavage products (e.g., dicarboxylic acids), further oxidized species.Observed products from the photodegradation of other oxygenated PAHs.
Influencing Factors Solar irradiance, presence of photosensitizers, environmental matrix (water, soil, air).General principles of environmental photochemistry.

Other Degradation Mechanisms (e.g., chemical, biological)

Beyond photodegradation, the environmental persistence of this compound will be influenced by other abiotic and biotic degradation processes.

Chemical Degradation: In certain environmental matrices, chemical oxidation can contribute to the degradation of PAHs. For example, reactions with strong oxidants like ozone in the atmosphere or manganese oxides in soils and sediments could potentially transform this compound. The presence of the ketone group might affect the susceptibility of the aromatic rings to further oxidation.

Biological Degradation: Microbial degradation is a crucial process for the removal of PAHs from the environment. A wide range of bacteria and fungi are known to metabolize PAHs, often using them as a source of carbon and energy. While specific studies on the biodegradation of this compound are lacking, the general principles of PAH bioremediation can be applied.

The presence of the cyclopenta-fused ring and the ketone group may influence the biodegradability of this compound. Some studies have indicated that CP-PAHs can be more resistant to microbial attack than their non-fused counterparts. The initial steps in the bacterial degradation of PAHs typically involve the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. The subsequent metabolic pathways lead to ring cleavage and eventual mineralization to carbon dioxide and water. The metabolism of a related compound, benz[j]aceanthrylene, has been shown to produce dihydrodiols, indicating that the cyclopenta-ring is a site of metabolic activity. It is plausible that microorganisms could similarly attack the aromatic structure of this compound.

Table 2: Potential Biodegradation Pathways for Aromatic Ketones

StepDescriptionKey Enzymes (Hypothesized)
Initial Attack Hydroxylation of the aromatic rings.Dioxygenases
Ring Cleavage Opening of the aromatic ring structure.Intradiol or Extradiol Dioxygenases
Further Metabolism Degradation of ring-cleavage products into central metabolic intermediates.Various hydrolases, dehydrogenases, etc.

Current Challenges and Future Research Directions in Benz L Aceanthrylen 1 2h One Chemistry

Overcoming Synthetic Challenges in Complex Polycyclic Ketone Architectures

However, specific methodologies optimized for Benz[l]aceanthrylen-1(2H)-one are not detailed in current literature. The primary challenges would include controlling regioselectivity during the annulation steps to form the correct 'l' isomer and developing efficient oxidation methods that selectively target the C1 position without over-oxidizing the sensitive polycyclic system. Future research must focus on developing and documenting robust, high-yield synthetic routes to make this compound more accessible for further study.

Exploration of Novel Reaction Pathways and Catalytic Systems for Efficiency and Selectivity

The advancement of synthetic chemistry for complex molecules is often driven by the discovery of novel reaction pathways and efficient catalytic systems. For polycyclic ketones, research has explored various catalytic approaches, including the use of earth-abundant metals like manganese and copper to drive specific transformations. rsc.org One-pot reactions and cascade sequences are particularly attractive for building molecular complexity efficiently. nih.govbeilstein-journals.org

For this compound, there is a significant opportunity to explore modern catalytic methods. For example, C-H activation/annulation cascades could potentially offer a more direct route to the core structure. Biocatalysis, using enzymes like monooxygenases, represents another frontier, offering high selectivity for the oxidation of PAHs and polycyclic ketones under mild conditions, which could be invaluable for producing the desired ketone. acs.org Future work should involve screening various catalytic systems to improve the efficiency and selectivity of the synthesis of this compound and its derivatives.

Development of Advanced Spectroscopic and Analytical Techniques for Real-time Monitoring and Ultra-trace Analysis

The characterization of complex PAHs and their derivatives is critical for understanding their properties and behavior. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. nih.gov For ketones, the carbonyl (C=O) stretch in the IR spectrum is a key diagnostic peak, typically appearing around 1715-1780 cm⁻¹, with its exact position influenced by ring strain and conjugation. libretexts.org Mass spectrometry is essential for confirming the molecular weight. nist.gov

While these standard methods are applicable, there is no specific, detailed spectroscopic data published for this compound. Furthermore, the development of advanced analytical methods for real-time monitoring of its formation during synthesis or for its ultra-trace detection in various matrices is an open area of research. Techniques like solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are powerful tools for analyzing trace levels of PAHs and could be adapted for this specific ketone. researchgate.netclinicaterapeutica.it Such methods would be crucial for any future environmental or materials science studies.

Expanding the Scope of this compound as a Platform for Functional Material Design

Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are of growing interest for their potential use in functional materials, particularly in organic electronics. researchgate.netsorbonne-universite.fr The five-membered ring can significantly alter the electronic properties compared to all-benzenoid PAHs, making them attractive as building blocks for organic semiconductors. rsc.orgresearchgate.net The introduction of a ketone group, as in this compound, further modifies the electronic structure, potentially enhancing its electron-accepting capabilities.

Currently, there is no research demonstrating the use of this compound in this capacity. However, based on studies of related aceanthrylene (B1216281) systems, it could be a valuable platform molecule. acs.org Future research should focus on synthesizing derivatives of this compound and investigating their photophysical and electronic properties. This could open avenues for its application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a novel chromophore.

Interdisciplinary Research Integrating this compound Chemistry

The study of polycyclic aromatic compounds is inherently interdisciplinary, bridging synthetic chemistry, materials science, environmental science, and toxicology. tandfonline.comacs.org For example, the mutagenicity of the related benz[l]aceanthrylene-1,2-oxide has been investigated, highlighting the intersection of chemistry and biology. oup.comnih.gov The study of how compounds like PAHs interact with environmental systems, such as their adsorption on dust particles and their potential health risks, is a major area of interdisciplinary focus. researchgate.netjournalajfrn.commdpi.com

For this compound, such interdisciplinary studies are yet to be performed. Future research could explore its biological activity, its environmental fate, or its potential as a molecular probe. Establishing a solid foundation of its fundamental chemistry, as outlined in the preceding sections, is the first critical step to enable and encourage these broader, interdisciplinary investigations.

Q & A

Basic: What are the standard synthetic routes for Benz[l]aceanthrylen-1(2H)-one, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cascade reactions or cyclization strategies using polycyclic aromatic precursors. For example, transition metal-free protocols (e.g., potassium tert-butoxide catalysis) can promote annulation of alkynols with imines or aldehydes to form fused ketone systems, as seen in structurally related isoquinolin-1(2H)-one derivatives . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic intermediates, while nonpolar solvents (e.g., toluene) may alter reaction pathways.
  • Catalyst loading : Incremental increases in base concentration (e.g., 10–20 mol% t-BuOK) can enhance yields by accelerating deprotonation steps.
  • Temperature control : Reactions often require reflux (80–120°C) to overcome kinetic barriers.
    Validate reproducibility using NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry for structural confirmation .

Basic: How should researchers characterize this compound’s physicochemical properties?

Methodological Answer:
A multi-technique approach is critical:

  • Spectroscopy :
    • UV-Vis : Identify conjugation patterns (λmax ~250–400 nm for polyaromatic systems).
    • FT-IR : Confirm carbonyl stretches (C=O ~1680–1750 cm1^{-1}) and aromatic C-H bending.
  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).
  • Thermal analysis : DSC/TGA evaluates melting points (e.g., 229–230°C for related benzisothiazolones) and thermal stability .
    Report data in tabular form with error margins (e.g., ±0.5°C for melting points).

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound formation?

Methodological Answer:
Conflicting mechanistic hypotheses (e.g., radical vs. ionic pathways) can be addressed via:

  • Density Functional Theory (DFT) : Calculate activation energies for intermediate steps (e.g., transition states in annulation reactions). Compare with experimental kinetic data.
  • Molecular docking : If bioactive, model interactions with biological targets (e.g., viral proteases) to validate competitive inhibition modes, as demonstrated for benzisothiazolone derivatives .
  • Solvent effect simulations : Use COSMO-RS to predict solvent-dependent regioselectivity, aligning with empirical observations .
    Publish raw computational data (e.g., .log files) for peer validation.

Advanced: What strategies mitigate experimental variability in this compound bioactivity assays?

Methodological Answer:
For in vitro studies (e.g., enzyme inhibition):

  • Positive controls : Include known inhibitors (e.g., compound 7n for NS2B/NS3 protease, IC50_{50} = 3.75 μM) to calibrate assay sensitivity .
  • Dose-response curves : Use 8–12 concentration points (e.g., 0.1–100 μM) to improve IC50_{50}/EC50_{50} accuracy.
  • Statistical design : Apply randomized block layouts to control batch effects (e.g., reagent variability), as recommended for high-precision agricultural studies .
    Report coefficient of variation (CV <15%) and use ANOVA to identify outliers.

Advanced: How can researchers validate the environmental stability of this compound?

Methodological Answer:
Assess degradation pathways via:

  • Photolysis : Expose to UV light (254–365 nm) in quartz cells; monitor by LC-MS for breakdown products.
  • Hydrolytic stability : Test at pH 2–12 (37°C, 24–72 hrs); quantify parent compound loss via HPLC .
  • QSPR models : Predict half-lives using software like EPI Suite, correlating with experimental data for regulatory compliance.
    Include negative controls (e.g., dark/anaerobic conditions) to isolate degradation mechanisms.

Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:
For regioisomeric mixtures:

  • 2D NMR : Utilize 1^1H-13^{13}C HSQC/HMBC to assign substituent positions on the polycyclic framework.
  • X-ray crystallography : Resolve absolute configuration; compare with Cambridge Structural Database entries.
  • Isotopic labeling : Synthesize deuterated analogs (e.g., 2^{2}H at reactive sites) to trace mechanistic pathways via MS/MS fragmentation .
    Publish crystallographic data (CCDC numbers) for peer validation.

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